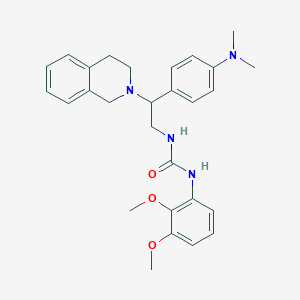
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a compound known for its intriguing chemical structure and potential applications in various fields. It contains multiple functional groups that enable it to participate in diverse chemical reactions, making it a compound of interest in research.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea involves several steps. Typically, it starts with the synthesis of the dihydroisoquinoline core. This can be achieved through methods such as Pictet-Spengler cyclization, using appropriate aldehydes and amines. Subsequent functionalization and coupling reactions introduce the 4-(dimethylamino)phenyl and 2,3-dimethoxyphenyl groups. The final step involves urea formation, which can be carried out using isocyanates or carbodiimides under controlled conditions.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimizations to improve yield and purity. Automation of the synthetic steps and the use of high-throughput screening techniques help in streamlining the production process. Catalysts and optimized reaction conditions are employed to enhance efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo a variety of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can occur using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions can take place, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles or electrophiles under suitable conditions
Major Products Formed
The reactions can lead to the formation of oxidized or reduced analogs, substituted derivatives, and potentially complex rearrangement products depending on the reaction conditions.
科学研究应用
Chemistry
In chemistry, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea is used in studies exploring synthetic methods, reaction mechanisms, and structure-activity relationships.
Biology
Its biological activity makes it a candidate for biochemical assays and studies focusing on enzyme inhibition or receptor binding.
Medicine
Industry
In industry, this compound may be used in material science research, particularly in the development of new materials or coatings with unique properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets. This can involve binding to receptors, inhibiting enzymes, or modifying signaling pathways. The detailed mechanism often requires experimental validation through techniques like crystallography or molecular modeling.
相似化合物的比较
Unique Attributes
Compared to similar compounds, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-(2,3-dimethoxyphenyl)urea stands out due to its specific functional groups and the potential for diverse chemical reactivity.
List of Similar Compounds
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-3,4-dimethoxyphenylacetamide
3-(2-(4-dimethylaminophenyl)ethyl)-1,2,3,4-tetrahydroisoquinoline
These compounds share structural motifs but differ in specific substitutions or additional functional groups, influencing their chemical behavior and applications.
属性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3/c1-31(2)23-14-12-21(13-15-23)25(32-17-16-20-8-5-6-9-22(20)19-32)18-29-28(33)30-24-10-7-11-26(34-3)27(24)35-4/h5-15,25H,16-19H2,1-4H3,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIWICGMIXVYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














